
Fasudil Impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fasudil Impurity 1” is an impurity of Fasudil . Fasudil is a potent Rho-kinase inhibitor and vasodilator . It has been used for the treatment of cerebral vasospasm, which is often due to subarachnoid hemorrhage .
Synthesis Analysis
The synthesis of Fasudil involves taking 5-isoquinoline sulfoacid as raw material, refluxing in thionyl chloride to obtain 5-isoquinoline sulfonyl chloride hydrochloride . The crude product of fasudil hydrochloride is separated out by dropwise adding saturated hydrogen chloride ethanol solution . The crude product is then recrystallized with ethanol aqueous solution to obtain fasudil hydrochloride .
Wissenschaftliche Forschungsanwendungen
Identification and Characterization in Manufacturing
- Fasudil impurity 1, a process-related impurity in fasudil hydrochloride, has been identified and characterized during the manufacturing process. Systematic approaches, following the principles of quality by design as per ICH Q8 guidance, have been utilized to control these impurities. Techniques like RP-HPLC with volatile mobile phase gradient elution and UV detection, positive ESI high-resolution TOF-MS analysis, and triple quadrupole mass spectrometry have been employed for this purpose. The key impurity was further verified through synthesis and organic spectroscopy including NMR and IR spectroscopy. Understanding the nature of these impurities is crucial for quality control in the manufacture of fasudil hydrochloride bulk drug substance and injection (Song, Chen, Lu, & Hang, 2014).
Role in Disease Models and Therapeutic Potential
- Fasudil has been studied for its therapeutic effects in various disease models. For instance, in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis (MS), fasudil showed therapeutic potential. The treatment with fasudil led to an amelioration of clinical severity, a decrease in the expression of ROCK-II in the spleen, improvement in demyelination, and inhibition of inflammatory cells. It indicated that fasudil primarily inhibited CD4+IL-17+ T cells in early treatment and elevated CD4+IL-10+ regulatory T cells and IL-10 production in late treatment. These findings suggest that fasudil's effect in EAE could be through inducing the polarization of M2 macrophages and inhibiting inflammatory responses (Liu et al., 2013).
Development of Drug Delivery Systems
- Research has been conducted on developing drug delivery systems for fasudil. A study focused on encapsulating fasudil into liposomes, aiming to deliver the drug to the brain. The study showed successful encapsulation of fasudil into liposomes and demonstrated their stability and sustained release properties, suggesting that fasudil-loaded liposomes could be candidates for clinical evaluation (Ishida, Takanashi, Doi, Yamamoto, & Kiwada, 2002).
Clinical Trials and Efficacy Studies
- Clinical trials and studies have been performed to evaluate the efficacy and safety of fasudil in various conditions. For instance, a double-blind, placebo-controlled trial investigated the efficacy of fasudil in patients with stable angina. The study showed that fasudil significantly increased the ischemic threshold in angina patients during exercise, suggesting its potential for further investigation in higher doses (Vicari et al., 2005).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1423155-03-6 |
|---|---|
Produktname |
Fasudil Impurity 1 |
Molekularformel |
C14H17N3O2S |
Molekulargewicht |
291.37 |
Aussehen |
White powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]- Quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



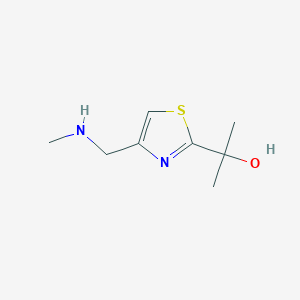
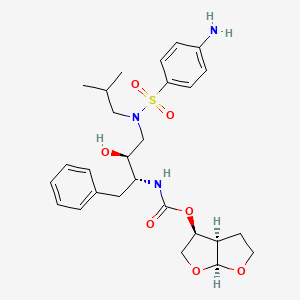
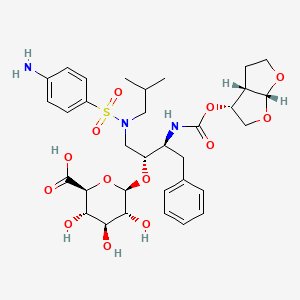
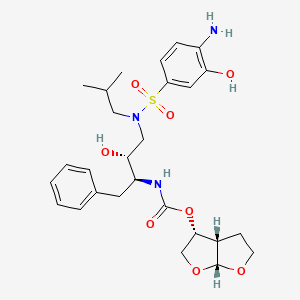
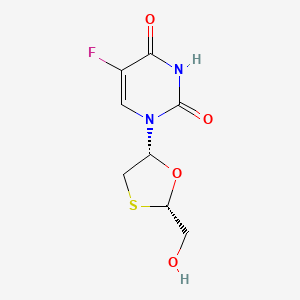
![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
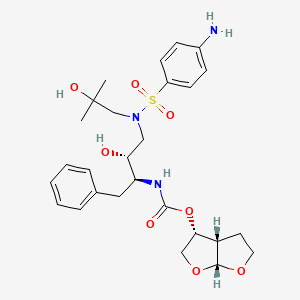
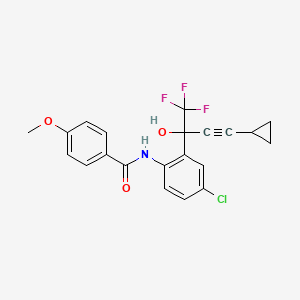
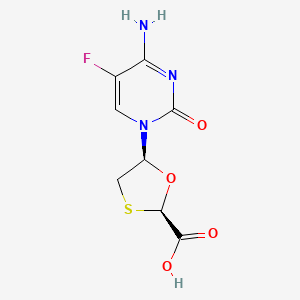
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)